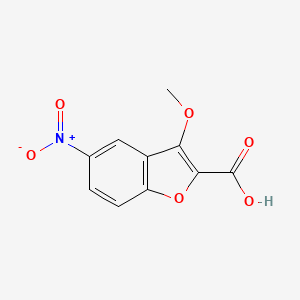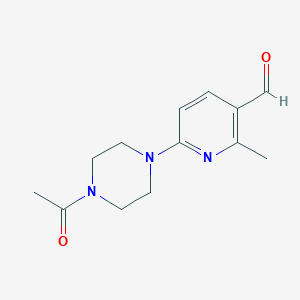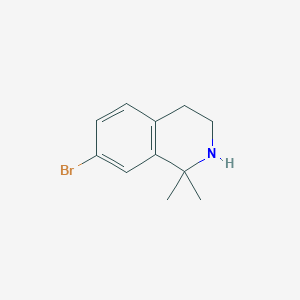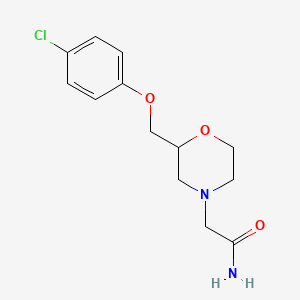
1-((1H-Pyrazol-3-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1H-Pyrazol-3-yl)methyl)piperazine is a heterocyclic compound that features a pyrazole ring attached to a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its versatile chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1-((1H-Pyrazol-3-yl)methyl)piperazine typically involves the reaction of pyrazole derivatives with piperazine. One common method includes the nucleophilic substitution and cyclization of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . Another method involves the use of phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chloride acetylation, substitution, and deacetalization .
Industrial Production Methods: For large-scale industrial production, the method involving 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine is preferred due to its simplicity, safety, and cost-effectiveness. This method avoids the use of highly toxic or expensive reagents and is suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1H-Pyrazol-3-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((1H-Pyrazol-3-yl)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-((1H-Pyrazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of DPP-4 inhibitors, it plays a role in inhibiting the DPP-4 enzyme, which is involved in the regulation of glucose metabolism. This inhibition helps in increasing the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole-piperazine derivative used as an intermediate in the synthesis of DPP-4 inhibitors.
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)piperazine:
Uniqueness: 1-((1H-Pyrazol-3-yl)methyl)piperazine is unique due to its specific structural configuration, which allows it to act as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions and its applications in different fields further highlight its significance .
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(1H-pyrazol-5-ylmethyl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-2-10-11-8(1)7-12-5-3-9-4-6-12/h1-2,9H,3-7H2,(H,10,11) |
InChI-Schlüssel |
CWJANZZJSVNHKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)







